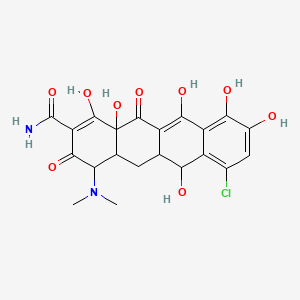

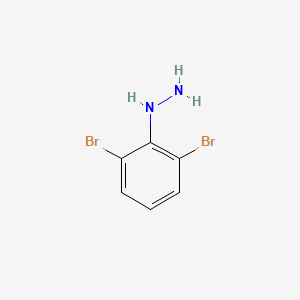

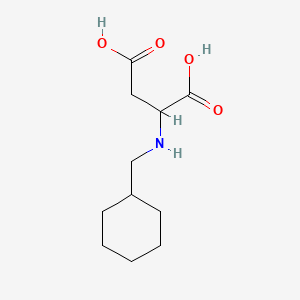

![molecular formula C23H30N2O4 B577156 methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate CAS No. 14509-92-3](/img/structure/B577156.png)

methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mitraciliatine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is known for its analgesic properties. Mitraciliatine has been studied for its potential therapeutic effects, particularly in pain management, due to its interaction with opioid receptors .

准备方法

合成路线和反应条件: 米屈胺的合成涉及从米仔兰植物的叶片中提取生物碱。提取过程通常采用溶剂提取方法,例如快速溶剂提取和超声辅助提取。 这些方法因其在产生高纯度化合物方面的效率而被选中 .

工业生产方法: 米屈胺的工业生产遵循类似的提取技术,但在更大规模上进行。该过程涉及使用有机溶剂和先进的纯化技术,例如色谱法,以分离和纯化化合物。 条件经过优化,以确保最大产量和纯度,同时最大限度地减少有害化学物质的使用 .

化学反应分析

反应类型: 米屈胺会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构以增强其药理特性至关重要 .

常用试剂和条件:

氧化: 在受控条件下使用高锰酸钾或过氧化氢等常见氧化剂将氧官能团引入分子中。

还原: 使用氢化铝锂或硼氢化钠等还原剂来还原特定的官能团,改变化合物的活性。

主要产物: 从这些反应中形成的主要产物包括米屈胺的各种衍生物,每个衍生物都具有独特的药理学特征。 这些衍生物正在研究其潜在的治疗应用 .

科学研究应用

化学: 用作研究吲哚生物碱的结构-活性关系的模型化合物。

生物学: 研究其对细胞过程的影响及其作为生化工具的潜力。

医学: 探索其镇痛特性和在疼痛管理中的潜在用途,尤其是作为传统阿片类药物的替代品。

作用机制

米屈胺主要通过与其与阿片受体的相互作用来发挥其作用,特别是μ-阿片受体和κ-阿片受体。它在μ-阿片受体上充当部分激动剂,在κ-阿片受体上充当激动剂。 这种相互作用调节疼痛感知并提供镇痛作用,而不会产生与传统阿片类药物相关的严重副作用 .

类似化合物:

米仔兰碱: 米仔兰中的主要生物碱,以其强大的镇痛作用而闻名。

米仔兰宁: 米仔兰碱的另一种非对映异构体,具有相似的药理学特性。

米仔兰酰胺: 与米屈胺具有结构相似性,并表现出可比较的生物活性.

独特性: 米屈胺因其特定的立体化学构型而独一无二,这影响了其与阿片受体的相互作用及其药理学特征。 与非对映异构体不同,米屈胺已被证明具有独特的效果和安全性平衡,使其成为进一步研究和开发的有希望的候选者 .

相似化合物的比较

Mitragynine: The primary alkaloid in Mitragyna speciosa, known for its potent analgesic effects.

Speciogynine: Another diastereomer of mitragynine with similar pharmacological properties.

Speciociliatine: Shares structural similarities with mitraciliatine and exhibits comparable biological activities.

Uniqueness: Mitraciliatine is unique due to its specific stereochemical configuration, which influences its interaction with opioid receptors and its pharmacological profile. Unlike its diastereomers, mitraciliatine has been shown to have a distinct balance of efficacy and safety, making it a promising candidate for further research and development .

属性

CAS 编号 |

14509-92-3 |

|---|---|

分子式 |

C23H30N2O4 |

分子量 |

398.5 g/mol |

IUPAC 名称 |

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19+/m0/s1 |

InChI 键 |

LELBFTMXCIIKKX-CGJCNEAHSA-N |

SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |

手性 SMILES |

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |

规范 SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。